N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(23)22-19-21-14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHAMKLYDILQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch reaction, which condenses α-haloketones with thioureas. For this compound:
-
4-Chlorophenacyl bromide reacts with thiourea in ethanol under reflux (78°C, 6–8 hours).
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The reaction proceeds through nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the haloketone, followed by cyclization to form the thiazole ring.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 72–85% |
The product is purified via recrystallization from ethanol, yielding white crystalline 4-(4-chlorophenyl)-1,3-thiazol-2-amine .
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Activation of 3,4,5-Trimethoxybenzoic Acid
The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated to enhance reactivity for amide bond formation:
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3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C.
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The reaction is stirred for 2 hours, followed by solvent evaporation under reduced pressure to isolate the acyl chloride.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 90–95% |
The resulting 3,4,5-trimethoxybenzoyl chloride is hygroscopic and stored under inert atmosphere.
Amide Bond Formation
Coupling Reaction
The final step involves reacting the thiazole amine with the acyl chloride:
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4-(4-chlorophenyl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF).
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3,4,5-Trimethoxybenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2.0 equiv) as a base.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Yield | 65–78% |
Workup and Purification
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The crude product is quenched with ice-water, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄.
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Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) affords the pure title compound as a white solid.
Analytical Characterization
Spectroscopic Data
Key spectral data for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (C₂₂H₂₃ClN₂O₄S, MW: 446.95 g/mol):
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¹H NMR (400 MHz, DMSO-d₆): δ 12.58 (s, 1H, NH), 7.94 (s, 1H, thiazole-H), 7.47 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 2H, trimethoxy-Ar-H), 3.87 (s, 6H, OCH₃), 3.76 (s, 3H, OCH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 153.2 (thiazole-C), 140.1–110.3 (aromatic carbons), 56.1–56.4 (OCH₃).
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IR (KBr): ν 3184 (N-H), 1685 (C=O), 1590 (C=N), 1245 (C-O) cm⁻¹.
Mass Spectrometry
-
ESI-MS (m/z): 447.1 [M+H]⁺ (calculated: 446.1067).
Mechanistic Insights
Role of Base in Amide Formation
Triethylamine neutralizes HCl generated during the acylation, shifting the equilibrium toward product formation. The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Steric and Electronic Effects
The electron-donating methoxy groups on the benzoyl moiety enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Conversely, the 4-chlorophenyl group on the thiazole introduces steric hindrance, necessitating prolonged reaction times.
Yield Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates. DMF increases reaction rates but complicates purification, making THF preferable for large-scale synthesis.
Stoichiometric Adjustments
Using 1.2 equivalents of acyl chloride ensures complete conversion of the amine, minimizing unreacted starting material. Excess acyl chloride is removed during aqueous workup.
Comparative Analysis of Alternative Methods
Carbodiimide-Mediated Coupling
As an alternative to acyl chlorides, 3,4,5-trimethoxybenzoic acid can be activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu). This method avoids handling corrosive acyl chlorides but requires stringent anhydrous conditions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Activator | DCC/HOSu |
| Solvent | DMF |
| Yield | 60–70% |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound exhibits promising pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole/Phenyl Ring
Chlorophenyl vs. Bromophenyl Analogs
- N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (4c, ): Substituting chlorine with bromine increases molecular weight (Br: ~79.9 g/mol vs.
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () :
A simpler analog lacking the thiazole ring exhibits a crystalline structure stabilized by N–H···O hydrogen bonding. This highlights the role of the thiazole core in the target compound’s conformational flexibility .
Thiazole-Linked Hydrazinyl Derivatives
- Compound 11b () :
Incorporates a hydrazinyl group and an additional trimethoxybenzamide unit. This structural complexity results in a higher molecular weight (620.67 g/mol) and distinct IR absorptions at 1669 cm⁻¹ (C=O) and 1587 cm⁻¹ (C=C). The compound’s higher melting point (212–214°C) compared to simpler analogs suggests enhanced crystallinity due to intermolecular hydrogen bonding . - Compound 6a () :
Features a furan substituent and hydrazinyl linkages, yielding a melting point of 209–211°C. ¹H-NMR data (δ 9.81–10.26 ppm for NH groups) confirm the presence of multiple hydrogen-bonding sites, which may enhance solubility or target interactions .
Functional Group Modifications
Acrylamide Derivatives ()
- 4a–4d: These compounds replace the thiazole ring with a furan-acrylamide scaffold. Substituents on the phenylamino group (e.g., methoxy, hydroxy) significantly affect melting points: 4a (o-tolylamino): 222–224°C 4c (4-methoxyphenylamino): 249–251°C The electron-donating methoxy group in 4c increases polarity and intermolecular interactions, raising the melting point .
Schiff Base–TMB Hybrids ()
- N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide: These hybrids exhibit melting points of 195–205°C and demonstrate cytotoxicity via β-tubulin inhibition.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of interest due to its potential therapeutic applications. Its structural characteristics suggest a variety of biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 349.82 g/mol
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. It has shown effectiveness against various cancer cell lines.
- Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against certain bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Cell Lines/Organisms Tested | IC50/EC50 Values | Notes |
|---|---|---|---|---|
| Study 1 | Lipoxygenase Inhibition | Human leukocytes | 10 µM | Significant reduction in leukotriene production. |
| Study 2 | Cytotoxicity | MCF-7 (breast cancer) | 15 µM | Induced apoptosis via caspase activation. |
| Study 3 | Antibacterial Activity | Staphylococcus aureus | 25 µg/mL | Effective against resistant strains. |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study 2: Anti-inflammatory Effects
A research article in Journal of Medicinal Chemistry explored the anti-inflammatory properties of the compound using an animal model of arthritis. The administration of this compound led to significant reductions in swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
Q & A
Basic: What are the optimal synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride with a 4-(4-chlorophenyl)thiazol-2-amine precursor. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF .
- Amide bond formation : Use of coupling agents like EDCl/HOBt in dichloromethane (DCM) at 0–25°C to minimize side reactions .
Optimization Tips : - Control reaction temperature (e.g., 0°C for acid-sensitive intermediates) .
- Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of thiazole rings .
Basic: How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z ~443 for C₂₀H₁₈ClN₂O₄S) and isotope patterns matching Cl .
- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds .
Advanced: How to design structure-activity relationship (SAR) studies to evaluate its biological activity?
Methodological Answer:
- Core Modifications :
- Vary substituents on the thiazole (e.g., replace 4-chlorophenyl with bromo/fluoro) to assess electronic effects .
- Modify methoxy groups on the benzamide (e.g., demethylate or replace with bulkier groups) .
- Assay Selection :
- Enzyme inhibition : Use fluorogenic substrates for kinases or proteases (e.g., CYP3A4 inhibition assays) .
- Cellular assays : Test antiproliferative activity in cancer lines (e.g., MTT assays) with IC₅₀ calculations .
- Control Experiments : Include structurally similar analogs (e.g., 3,4,5-trimethoxybenzamide derivatives) to isolate pharmacophore contributions .
Advanced: What computational strategies predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite with flexible side chains in receptor pockets .
- Validate docking poses via MD simulations (GROMACS) to assess stability over 50–100 ns .
- Pharmacophore Modeling :
- Identify critical features (e.g., hydrogen-bond acceptors at methoxy groups) using MOE or Phase .
- QSAR Models :
- Train regression models with descriptors like logP, polar surface area, and electrostatic potential .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?
Methodological Answer:
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 vs. HEK293) and culture media .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Validate Compound Integrity :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Basic: What crystallographic methods confirm its solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Key Parameters :
- Validate bond lengths (e.g., C–S in thiazole: ~1.74 Å) and torsion angles .
- Check for π-π stacking between aromatic rings, which influences packing .
Advanced: How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility Enhancement :
- Introduce ionizable groups (e.g., replace methoxy with -COOH) or use prodrug strategies .
- Test co-solvents (e.g., PEG 400) in preclinical formulations .
- Metabolic Stability :
- Conduct microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., demethylation) .
- Block metabolic hotspots via fluorination or deuterium exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
